molecular formula C16H11BrF3N3 B14109775 N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-3-(trifluoromethyl)aniline

N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-3-(trifluoromethyl)aniline

Cat. No.: B14109775
M. Wt: 382.18 g/mol
InChI Key: ITSRDZFHXOKCKO-LSFURLLWSA-N
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Description

5-bromo-3-[(1Z)-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a bromine atom at the 5th position of the indole ring, a trifluoromethyl group attached to a phenyl ring, and a hydrazone linkage. The molecular formula of this compound is C16H11BrF3N3, and it has a molecular weight of 382.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-[(1Z)-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-[(1Z)-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like potassium carbonate (K2CO3).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like cesium carbonate (Cs2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

5-bromo-3-[(1Z)-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-3-[(1Z)-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage and trifluoromethyl group contribute to its binding affinity and selectivity for certain enzymes and receptors. This can lead to the modulation of biological pathways, resulting in various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-bromo-3-[(1Z)-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole lies in its combination of the indole core, bromine atom, hydrazone linkage, and trifluoromethyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C16H11BrF3N3

Molecular Weight

382.18 g/mol

IUPAC Name

N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-3-(trifluoromethyl)aniline

InChI

InChI=1S/C16H11BrF3N3/c17-12-4-5-15-14(7-12)10(8-21-15)9-22-23-13-3-1-2-11(6-13)16(18,19)20/h1-9,21,23H/b22-9+

InChI Key

ITSRDZFHXOKCKO-LSFURLLWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)N/N=C/C2=CNC3=C2C=C(C=C3)Br)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)NN=CC2=CNC3=C2C=C(C=C3)Br)C(F)(F)F

Origin of Product

United States

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